Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate
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Overview
Description
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an oxolane ring, a carbamimidoylsulfanyl group, and an ethyl ester moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Carbamimidoylsulfanyl Group: This step involves the reaction of a thiol with a carbamimidoyl chloride under basic conditions to form the carbamimidoylsulfanyl group.
Esterification: The final step involves the esterification of the oxolane ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidoylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The oxolane ring and ethyl ester moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxooxolane-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-2-oxo-3-pentyltetrahydro-3-furancarboxylate: Similar structure but with a different alkyl group.
Ethyl 5-[(carbamimidoylsulfanyl)methyl]-3-ethyl-2-oxo-3-pentyltetrahydro-3-furancarboxylate: Similar structure but with a different ring system.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O4S |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
ethyl 5-(carbamimidoylsulfanylmethyl)-3-ethyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C11H18N2O4S/c1-3-11(8(14)16-4-2)5-7(17-9(11)15)6-18-10(12)13/h7H,3-6H2,1-2H3,(H3,12,13) |
InChI Key |
PCNYWKNVPTYZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC |
Origin of Product |
United States |
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